REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].Cl[CH2:11][C:12]1[N:16]=[CH:15][O:14][N:13]=1>C(O)C>[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:11][C:12]1[N:16]=[CH:15][O:14][N:13]=1 |^1:0|
|
Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
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ClCC1=NOC=N1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was then stirred at ambient temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sodium chloride removed by filtration
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)SCC1=NOC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |